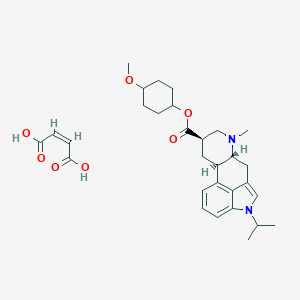
Sergolexole maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sergolexole maleate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a dopamine receptor agonist, meaning that it activates certain receptors in the brain that are involved in regulating mood, motivation, and other aspects of behavior. In
Mécanisme D'action
Sergolexole maleate works by activating dopamine receptors in the brain. These receptors are involved in regulating the release of dopamine, a neurotransmitter that is involved in regulating mood, motivation, and other aspects of behavior. By activating these receptors, sergolexole maleate can increase the release of dopamine and stimulate the brain's reward centers, leading to feelings of pleasure and motivation.
Effets Biochimiques Et Physiologiques
Sergolexole maleate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased feelings of pleasure and motivation. Additionally, it has been shown to increase the activity of certain enzymes that are involved in regulating dopamine levels in the brain. These effects have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sergolexole maleate in lab experiments is its well-established synthesis method and relatively low cost. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it can be difficult to control the dosage and duration of exposure in lab experiments, which can make it difficult to draw definitive conclusions about its effects.
Orientations Futures
There are a number of future directions for research on sergolexole maleate. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it may have potential applications in the treatment of addiction and other behavioral disorders. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
Sergolexole maleate is synthesized by combining sergolexole, a dopamine receptor agonist, with maleic acid. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The synthesis method has been well-established in the literature and is relatively simple to perform.
Applications De Recherche Scientifique
Sergolexole maleate has been used extensively in scientific research to study the role of dopamine receptors in various physiological and behavioral processes. It has been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. Additionally, it has been used to study the effects of dopamine receptor activation on reward processing, motivation, and other aspects of behavior.
Propriétés
Numéro CAS |
108674-87-9 |
|---|---|
Nom du produit |
Sergolexole maleate |
Formule moléculaire |
C30H40N2O7 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |
Clé InChI |
AWRYUNKJBYLYFR-VRUJKGOYSA-N |
SMILES isomérique |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Synonymes |
Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





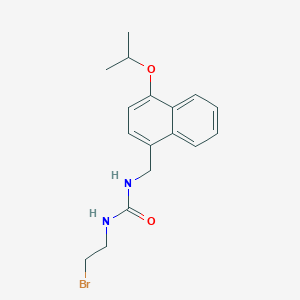
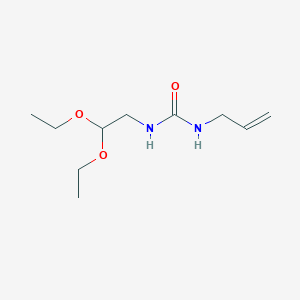
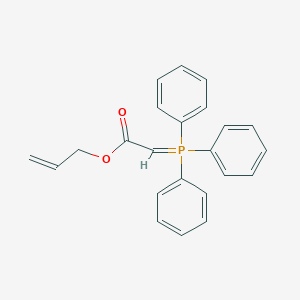
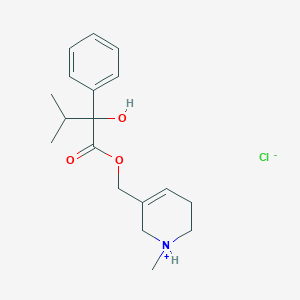

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
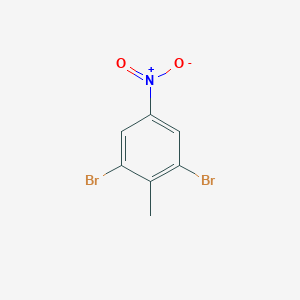
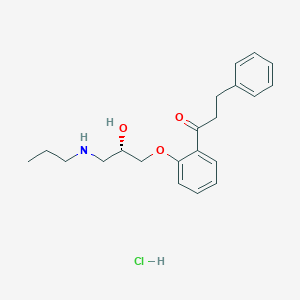

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
